

Comparative Analysis of 1-Chlorooctane-D17 and its Non-Deuterated Analog

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Compound of Interest

Compound Name: 1-Chlorooctane-D17

Cat. No.: B12404083

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This guide provides a detailed comparison of **1-Chlorooctane-D17** and its non-deuterated counterpart, 1-Chlorooctane, for researchers, scientists, and professionals in drug development. The following sections present a comparative summary of their specifications, detailed experimental protocols for quality assessment, and a workflow for the quality control of deuterated compounds.

Data Presentation

The following table summarizes the typical specifications for **1-Chlorooctane-D17** and 1-Chlorooctane based on information from various suppliers. These values are representative and may vary between specific batches and suppliers.

Parameter	1-Chlorooctane-D17	1-Chlorooctane
Chemical Formula	C ₈ D ₁₇ Cl	C ₈ H ₁₇ Cl
CAS Number	1219803-93-6[1][2]	111-85-3[3][4][5]
Molecular Weight	~165.78 g/mol	~148.67 g/mol
Chemical Purity	≥98% (typical)	≥99% (typical)
Isotopic Purity	≥98 atom % D (typical)	Not Applicable
Appearance	Colorless liquid	Colorless liquid
Primary Use	Internal standard for quantitative analysis (NMR, GC-MS, LC-MS), tracer in metabolic studies.	Reagent in organic synthesis, reference compound.

Experimental Protocols

The quality and identity of **1-Chlorooctane-D17** and its non-deuterated form are confirmed through a series of analytical tests. The methodologies for the key experiments are detailed below.

Chemical Purity Determination by Gas Chromatography (GC)

Objective: To determine the percentage of 1-Chlorooctane (deuterated or non-deuterated) relative to any volatile impurities.

Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

Methodology:

- **Sample Preparation:** A dilute solution of the sample is prepared in a high-purity solvent (e.g., hexane or ethyl acetate).
- **Injection:** A small volume (typically 1 µL) of the prepared sample is injected into the GC.

- **Separation:** The components of the sample are vaporized and separated as they travel through a capillary column (e.g., a non-polar column like DB-1 or HP-5). The separation is based on the boiling points and interactions of the components with the stationary phase of the column.
- **Detection:** The separated components are detected by the FID as they exit the column. The detector generates a signal proportional to the amount of each component.
- **Data Analysis:** The resulting chromatogram shows peaks corresponding to each component. The area of each peak is integrated, and the chemical purity is calculated as the percentage of the area of the main peak (1-Chlorooctane) relative to the total area of all peaks (excluding the solvent peak).

Isotopic Purity Determination of 1-Chlorooctane-D17

The isotopic enrichment of **1-Chlorooctane-D17** can be determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the deuterium incorporation at each proton site.

Instrumentation: High-resolution NMR Spectrometer (e.g., 400 MHz or higher).

Methodology:

- **^1H NMR (Proton NMR):**
 - **Sample Preparation:** A precise amount of the **1-Chlorooctane-D17** sample is dissolved in a deuterated solvent (e.g., chloroform-d) that does not contain residual signals in the regions of interest.
 - **Data Acquisition:** A standard proton NMR spectrum is acquired.
 - **Data Analysis:** The isotopic purity is determined by comparing the integrals of the residual proton signals in the **1-Chlorooctane-D17** spectrum to the integral of a known internal standard. The absence or significant reduction of proton signals corresponding to the octyl chain confirms high deuteration.
- **^2H NMR (Deuterium NMR):**

- Sample Preparation: The sample is dissolved in a non-deuterated, protonated solvent.
- Data Acquisition: A deuterium NMR spectrum is acquired.
- Data Analysis: The presence of a strong signal in the deuterium spectrum confirms the presence of deuterium atoms in the molecule. For highly deuterated compounds, deuterium NMR can be a more effective technique for structure verification and enrichment determination than proton NMR.

Objective: To determine the overall isotopic enrichment by analyzing the mass distribution of the molecule.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Methodology:

- Sample Introduction and Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities as described in the GC purity method.
- Ionization and Mass Analysis: As the **1-Chlorooctane-D17** elutes from the GC column, it enters the mass spectrometer, where it is ionized (e.g., by electron ionization). The mass analyzer then separates the resulting ions based on their mass-to-charge ratio (m/z).
- Data Analysis: The mass spectrum of the **1-Chlorooctane-D17** will show a cluster of molecular ions corresponding to different isotopologues (molecules with varying numbers of deuterium atoms). The relative intensities of these ions are used to calculate the isotopic distribution and the overall percentage of deuterium enrichment.

Mandatory Visualization

The following diagram illustrates a typical quality control workflow for a deuterated compound like **1-Chlorooctane-D17**, from synthesis to final product release.



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Caption: Quality Control Workflow for Deuterated Compounds.

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